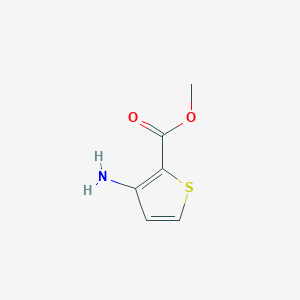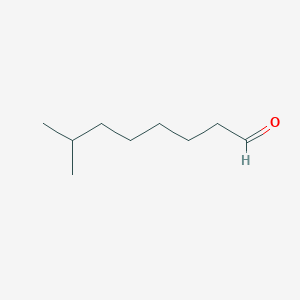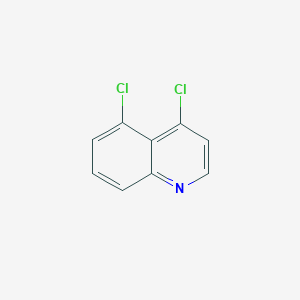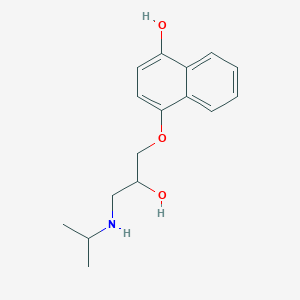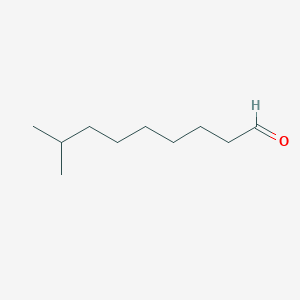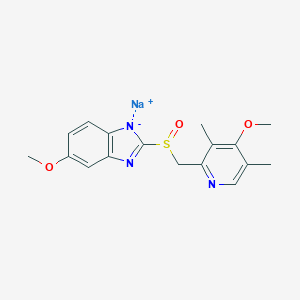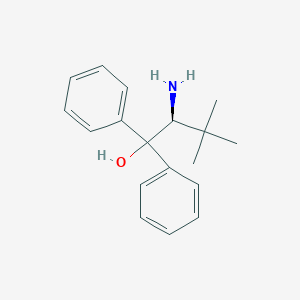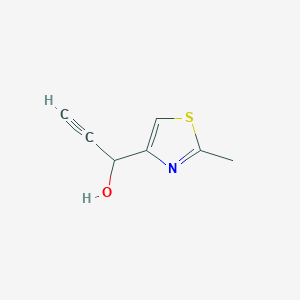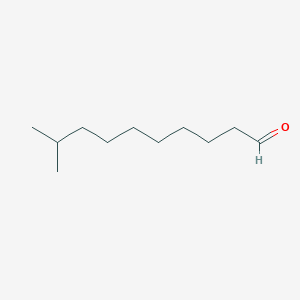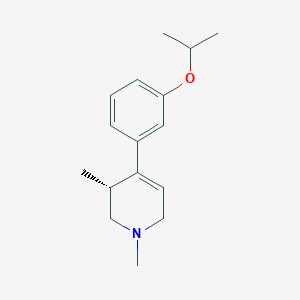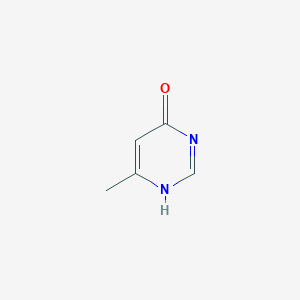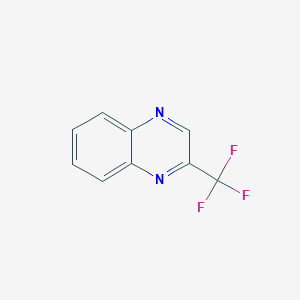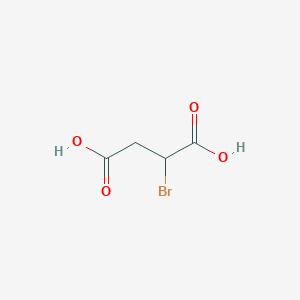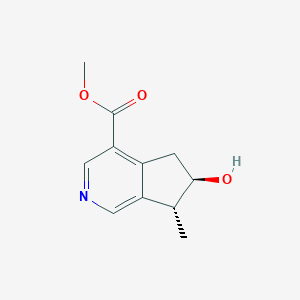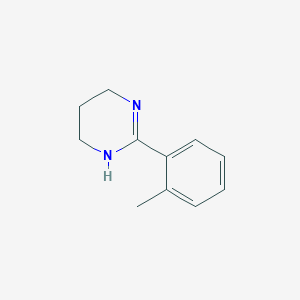
2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrimidines and is known for its potent anticonvulsant, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine varies depending on the biological activity. The anticonvulsant activity of this compound has been attributed to its ability to enhance the GABAergic neurotransmission by binding to the benzodiazepine site of the GABAA receptor. The antitumor activity of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine has been attributed to its ability to inhibit the activity of topoisomerase II and induce apoptosis. The anti-inflammatory activity of this compound has been attributed to its ability to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Effets Biochimiques Et Physiologiques
2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine has been reported to exhibit various biochemical and physiological effects. The anticonvulsant activity of this compound has been associated with decreased seizure severity, increased seizure threshold, and reduced mortality rate. The antitumor activity of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine has been associated with reduced tumor growth, increased apoptosis, and reduced metastasis. The anti-inflammatory activity of this compound has been associated with reduced inflammation, decreased oxidative stress, and improved tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine in lab experiments include its potent biological activities, relatively easy synthesis, and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, limited bioavailability, and potential for off-target effects.
Orientations Futures
The future directions for research on 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine include the development of more efficient synthesis methods, identification of new biological activities, and optimization of its pharmacological properties. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, including epilepsy, cancer, and inflammation.
Méthodes De Synthèse
The synthesis of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine can be achieved through various methods, including the Biginelli reaction, Hantzsch reaction, and Mannich reaction. The Biginelli reaction involves the condensation of aldehyde, β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of aldehyde, β-ketoester, and ammonia in the presence of a catalyst. The Mannich reaction involves the condensation of aldehyde, β-ketoester, and amine in the presence of a catalyst. The synthesis of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine using the Biginelli reaction has been reported to be the most efficient method.
Applications De Recherche Scientifique
2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine has been extensively studied for its biological activities. It has been reported to exhibit potent anticonvulsant, antitumor, and anti-inflammatory properties. The anticonvulsant activity of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine has been attributed to its ability to enhance the GABAergic neurotransmission. The antitumor activity of this compound has been attributed to its ability to inhibit the growth of cancer cells and induce apoptosis. The anti-inflammatory activity of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine has been attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
151965-25-2 |
|---|---|
Nom du produit |
2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine |
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C11H14N2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
Clé InChI |
IBMORBPPFOVJSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NCCCN2 |
SMILES canonique |
CC1=CC=CC=C1C2=NCCCN2 |
Synonymes |
Pyrimidine, 1,4,5,6-tetrahydro-2-(2-methylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



